molecular formula C25H27ClFN3O2 B2862422 3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-37-1

3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2862422
CAS RN: 897734-37-1
M. Wt: 455.96
InChI Key: MXRLNSQOKBQYIG-UHFFFAOYSA-N
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Description

3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27ClFN3O2 and its molecular weight is 455.96. The purity is usually 95%.
BenchChem offers high-quality 3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex molecules involving piperazine structures and fluorophenyl groups is a subject of ongoing research. These compounds are often designed for potential therapeutic applications, including antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities showcases the potential of such compounds in developing new treatments against microbial infections (Bektaş et al., 2007). Similarly, the synthesis of polyfunctionalized piperidone oxime ethers and their evaluation for cytotoxicity on HeLa cells indicates the relevance of these compounds in cancer research (Parthiban et al., 2011).

Biological Evaluation and Potential Therapeutic Applications

Compounds with piperazine and fluorophenyl groups have been evaluated for their biological activities, including as selective serotonin reuptake inhibitors (SSRIs). Such compounds are studied for their potential in treating depression and related conditions while minimizing adverse reactions (Dorsey et al., 2004). The exploration of these compounds extends to their potential antitumor activities, as seen in the study of piperazine-based tertiary amino alcohols and their dihydrochlorides, highlighting their impact on tumor DNA methylation processes (Hakobyan et al., 2020).

Structural Analysis and Crystallography

The structural analysis and crystallography of related compounds provide insights into their potential applications in drug design and development. Studies on the crystal structure and Hirshfeld surface analysis of compounds with piperazin-1-yl groups contribute to understanding their molecular interactions and stability, which is crucial for developing effective pharmaceutical agents (Ullah & Stoeckli-Evans, 2021).

properties

IUPAC Name

3-[(2-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-4-5-9-19(18)26)29-14-12-28(13-15-29)21-11-7-6-10-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRLNSQOKBQYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

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